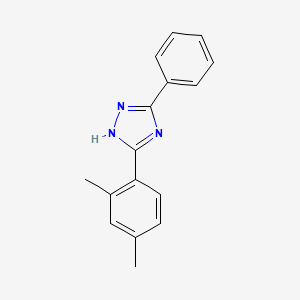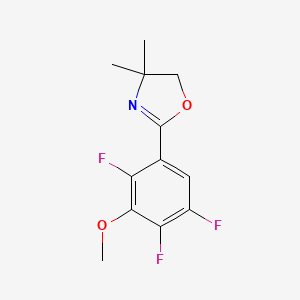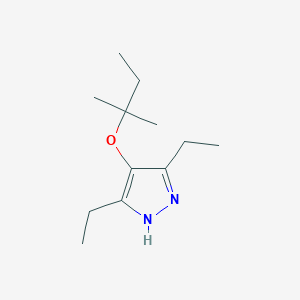
5-Phenyl-3-(2,4-xylyl)-s-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-(2,4-xylyl)-s-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in various fields. This particular compound features a phenyl group and a 2,4-xylyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(2,4-xylyl)-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. For instance, the reaction between 2,4-dimethylbenzohydrazide and phenyl isocyanate under reflux conditions can yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(2,4-xylyl)-s-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized triazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced triazole derivatives with fewer nitrogen-oxygen bonds.
Substitution: Triazole derivatives with various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-Phenyl-3-(2,4-xylyl)-s-triazole is used as a building block for synthesizing more complex molecules
Biology
Biologically, triazole compounds are known for their antimicrobial and antifungal properties. This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics or antifungal drugs.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Triazoles are often used in the treatment of infections, and this specific compound might offer advantages due to its unique substituents.
Industry
Industrially, this compound can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(2,4-xylyl)-s-triazole depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their function or altering their activity. The phenyl and xylyl groups can enhance binding affinity to specific molecular targets, leading to more effective inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-1,2,4-triazole: Lacks the 2,4-xylyl group, which can affect its reactivity and biological activity.
3-(2,4-Xylyl)-1H-1,2,4-triazole: Similar structure but different substitution pattern, leading to variations in chemical properties.
5-(2,4-Dimethylphenyl)-1H-1,2,4-triazole: Another triazole derivative with different substituents, influencing its applications and reactivity.
Uniqueness
5-Phenyl-3-(2,4-xylyl)-s-triazole stands out due to the presence of both phenyl and 2,4-xylyl groups, which can enhance its chemical stability and biological activity. These substituents can also provide unique electronic and steric effects, making it a valuable compound for various applications.
Properties
CAS No. |
85303-90-8 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-11-8-9-14(12(2)10-11)16-17-15(18-19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
LXVXIEDVPDPIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)




![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)



![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

